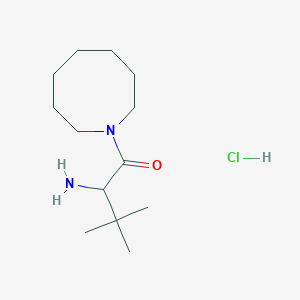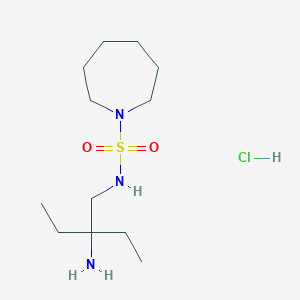
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride (AEBSF) is a serine protease inhibitor that is widely used in biochemical and biological research. AEBSF is a synthetic compound that was first introduced in 1984 as a potent inhibitor of trypsin and chymotrypsin. Since then, it has been widely used as a tool for studying the role of serine proteases in various biological processes.
Mecanismo De Acción
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride acts as a competitive inhibitor of serine proteases, such as trypsin and chymotrypsin. It binds to the active site of the enzyme, preventing substrate binding and subsequent proteolysis. This compound is also known to inhibit other serine proteases, including plasmin, kallikrein, and thrombin.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of the complement system, which is involved in the immune response. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride is a highly effective serine protease inhibitor that is widely used in biochemical and biological research. Its advantages include its potency, specificity, and solubility in water. However, there are some limitations to its use. This compound can be toxic to cells at high concentrations, and its effects on other cellular processes are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride. One area of interest is the development of more specific and potent inhibitors of serine proteases. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as cell signaling and gene expression. Finally, the development of new methods for the delivery of this compound to cells and tissues could enhance its utility in research and clinical applications.
Métodos De Síntesis
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride can be synthesized by reacting N-(2-aminoethyl)azepane with sulfamic acid and hydrochloric acid. The reaction yields a white crystalline powder that is highly soluble in water and stable at room temperature.
Aplicaciones Científicas De Investigación
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride is used in a wide range of scientific research applications, including protein purification, enzyme assays, and cell culture studies. It is commonly used as a protease inhibitor to prevent the degradation of proteins during purification or analysis. This compound is also used as a cell culture supplement to protect cells from protease-mediated damage.
Propiedades
IUPAC Name |
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2S.ClH/c1-3-12(13,4-2)11-14-18(16,17)15-9-7-5-6-8-10-15;/h14H,3-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZFQYQWWTBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)N1CCCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)
![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
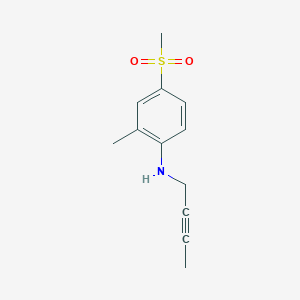

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
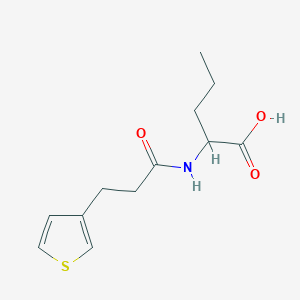
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
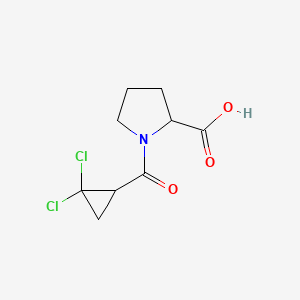
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

